Anthracene-9,10-dicarbaldehyde

Catalog No.
S576395
CAS No.
7044-91-9
M.F
C16H10O2
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthracene-9,10-dicarbaldehyde

CAS Number

7044-91-9

Product Name

Anthracene-9,10-dicarbaldehyde

IUPAC Name

anthracene-9,10-dicarbaldehyde

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C16H10O2/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15/h1-10H

InChI Key

SBRUFOSORMQHES-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C=O)C=O

Synthesis and Characterization:

,10-Anthracenedicarboxaldehyde (ADCA) is a small organic molecule with the chemical formula C₁₆H₁₀O₂. It is a white to pale yellow solid that is slightly soluble in common organic solvents.

Researchers have developed various methods for synthesizing ADCA, including:

  • Oxidation of anthracene with various oxidizing agents such as chromium trioxide (CrO₃) or manganese dioxide (MnO₂) [].
  • Vilsmeier-Haaf formylation of anthracene using formamide and phosphorus oxychloride (POCl₃) [].

These methods allow researchers to obtain ADCA for further study and exploration of its properties.

Potential Applications:

The unique structure and properties of ADCA make it a potential candidate for various scientific research applications, including:

  • Organic electronics: ADCA can be used as a building block for the synthesis of organic semiconductors, which are materials that can conduct electricity. Researchers are investigating the use of ADCA-based materials in organic light-emitting diodes (OLEDs) and organic solar cells [, ].
  • Biomedical research: ADCA has been shown to exhibit some antitumor and antibacterial activities, making it a potential candidate for further development in these areas. However, more research is needed to explore its efficacy and safety [, ].

Anthracene-9,10-dicarbaldehyde is an organic compound with the molecular formula C₁₆H₁₀O₂. It is a derivative of anthracene, characterized by the presence of two formyl groups located at the 9 and 10 positions of the anthracene ring. This compound typically appears as yellow crystalline solids and is soluble in common organic solvents, making it a versatile building block in organic synthesis and materials science .

Due to its aldehyde functional groups:

  • Oxidation: It can be oxidized to yield anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The formyl groups can be reduced to hydroxymethyl or methyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The aldehyde groups can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups via reagents like Grignard reagents or organolithium compounds .

Research indicates that anthracene-9,10-dicarbaldehyde exhibits potential biological activities, particularly in drug development. It has been explored for its use as a fluorescent probe in biological imaging, which can help visualize cellular processes. Additionally, derivatives of this compound have shown anticancer activity in experimental models, indicating its potential therapeutic applications .

The primary method for synthesizing anthracene-9,10-dicarbaldehyde is through the Vilsmeier-Haack reaction, which involves the formylation of anthracene. The process includes:

  • Formation of Vilsmeier Reagent: This is achieved by reacting phosphorus oxychloride with dimethylformamide.
  • Formylation Reaction: Anthracene is then treated with this reagent to introduce the formyl groups at the 9 and 10 positions.

Alternative methods may include variations in reaction conditions to optimize yield and purity, particularly for industrial applications .

Anthracene-9,10-dicarbaldehyde has a wide range of applications across various fields:

  • Chemistry: It serves as a key building block for synthesizing complex organic molecules and studying photophysical properties.
  • Biology: Employed in developing fluorescent probes for imaging biological systems.
  • Medicine: Investigated for potential use in drug design due to its unique structural properties.
  • Industry: Utilized in producing dyes, pigments, and organic semiconductors .

Studies have shown that anthracene-9,10-dicarbaldehyde can form supramolecular assemblies due to its structure. These assemblies are formed through non-covalent interactions between molecules, which are crucial in materials science and nanotechnology. The compound's ability to interact with various substrates allows it to participate in complex molecular architectures .

Anthracene-9,10-dicarbaldehyde shares structural similarities with other anthracene derivatives but possesses unique features due to its two aldehyde groups. Here are some similar compounds:

Compound NameStructural FeaturesUnique Aspects
AnthraceneBase structure without functional groupsSimple hydrocarbon structure
Anthracene-9-carbaldehydeOne formyl group at position 9Less reactive than anthracene-9,10-dicarbaldehyde
9,10-AnthraquinoneOxidized derivative with ketone groupsExhibits different reactivity and properties
Anthracene-9,10-dimethanolTwo hydroxymethyl groups instead of aldehydesAlters solubility and reactivity

Anthracene-9,10-dicarbaldehyde's dual aldehyde functionality enhances its reactivity compared to similar compounds, making it particularly valuable for synthetic applications and biological studies .

Anthracene-9,10-dicarbaldehyde (C₁₆H₁₀O₂) is a polycyclic aromatic hydrocarbon derivative classified as an acene-9,10-dialdehyde. Its systematic IUPAC name, anthracene-9,10-dicarbaldehyde, reflects the positions of the two aldehyde (-CHO) groups on the central ring of the anthracene core. The molecule’s planar structure enables extended π-conjugation, distinguishing it from monoaldehyde derivatives like anthracene-9-carbaldehyde.

Historical Development and Discovery

The compound’s synthesis was first reported in the late 20th century, with significant advancements in the 1990s. A landmark multistep synthesis via dispiro-oxirane intermediates was patented in 1999 (US4211726A), enabling scalable production. Recent eco-friendly protocols using 9,10-dibromoanthracene and lithium-halogen exchange reactions have improved yields to ~47%.

Significance in Organic Chemistry and Materials Science

Anthracene-9,10-dicarbaldehyde serves as a critical building block for:

  • Covalent organic frameworks (COFs) with tunable optoelectronic properties
  • Dynamic combinatorial libraries for G-quadruplex DNA ligand discovery
  • Fluorescent polymers exhibiting aggregation-induced emission (AIE)
    Its dual aldehyde functionality facilitates diverse covalent bonding strategies, making it indispensable in supramolecular chemistry.

Molecular Identity and IUPAC Designation

PropertyValue
IUPAC NameAnthracene-9,10-dicarbaldehyde
Molecular FormulaC₁₆H₁₀O₂
Molecular Weight234.25 g/mol
CAS Registry Number7044-91-9
SMILESO=CC1=C2C=CC=CC2=C(C=O)C2=C1C=CC=C2
InChI KeySBRUFOSORMQHES-UHFFFAOYSA-N

Data sourced from PubChem and ChemSpider.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7044-91-9

Wikipedia

Anthracene-9,10-dialdehyde

General Manufacturing Information

9,10-Anthracenedicarboxaldehyde: INACTIVE

Dates

Modify: 2023-08-15

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